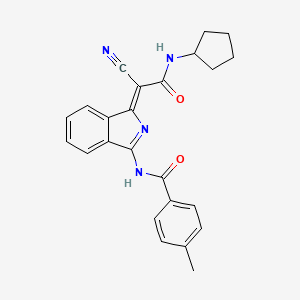

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

描述

“(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide” is a structurally complex benzamide derivative characterized by a Z-configuration ethylidene moiety, a cyano group, and a cyclopentylamino substituent. The presence of the N,O-bidentate directing group (from the amide and cyano functionalities) suggests utility in facilitating C–H bond functionalization, a critical process in synthetic organic chemistry . Its cyclopentylamino substituent introduces steric bulk and lipophilicity, which may influence binding affinity, solubility, and pharmacokinetic properties compared to analogs with smaller or polar substituents.

属性

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-15-10-12-16(13-11-15)23(29)28-22-19-9-5-4-8-18(19)21(27-22)20(14-25)24(30)26-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7H2,1H3,(H,26,30)(H,27,28,29)/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGIJPQSQVURL-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoindole core, a cyano group, and a cyclopentylamino moiety. Its molecular formula is , and it has a molecular weight of approximately 350.42 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, derivatives containing cyano and amidine groups have shown promising results against various cancer cell lines.

Case Studies

- Antitumor Efficacy : A study evaluated the activity of similar compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Compounds demonstrated IC50 values ranging from 2.12 μM to 7.02 μM, indicating effective inhibition of cell proliferation .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or key regulatory proteins involved in cell cycle progression. For example, certain derivatives were found to bind within the minor groove of AT-DNA, influencing transcriptional regulation .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests it may be a substrate for various cytochrome P450 enzymes, which are crucial for drug metabolism:

| Property | Measurement |

|---|---|

| Human Intestinal Absorption | High (0.89) |

| Blood-Brain Barrier Penetration | Moderate (0.62) |

| Caco-2 Permeability | Low (-0.59) |

| P-glycoprotein Substrate | Yes (0.86) |

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound shows significant biological activity, it also affects normal cells, suggesting a need for further optimization to improve selectivity and reduce potential side effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with derivatives such as N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (, CAS: 896074-61-6), which substitutes the cyclopentylamino group with a 3-methoxypropylamino chain. Key differences lie in the substituent’s electronic and steric profiles, impacting physicochemical and biological properties.

Table 1: Comparative Analysis of Key Attributes

*Estimated based on cyclopentyl (C₅H₉, 69 g/mol) vs. 3-methoxypropyl (C₄H₉O, 88 g/mol) contributions.

Key Findings

Steric Effects : The bulky cyclopentyl group may hinder binding to sterically sensitive targets (e.g., enzyme active sites) relative to the linear methoxypropyl chain.

Synthetic Accessibility: Both compounds likely employ similar synthetic routes, such as coupling benzoyl chlorides with amino-substituted isoindole precursors under Schotten-Baumann conditions . However, cyclopentylamine’s commercial availability and reactivity may influence yield and purification steps.

Crystallographic Characterization : Structural determination via X-ray diffraction (using SHELX software ) would confirm the Z-configuration and stereoelectronic effects of the substituents, critical for structure-activity relationship (SAR) studies.

Research Implications

- Medicinal Chemistry : The target compound’s lipophilicity may favor blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.

- Catalysis : The N,O-directing group could enable regioselective C–H activation in transition-metal catalysis, though steric bulk may reduce efficacy compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。